2',2,2,4'-Tetramethylbutyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’,2,2,4’-Tetramethylbutyrophenone is a ketone compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is also known by its IUPAC name, 1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-one . This compound is characterized by its colorless to pale yellow liquid appearance and a characteristic odor. It is soluble in most organic solvents and is widely used in various fields, including medical, environmental, and industrial research.

準備方法

The synthesis of 2’,2,2,4’-Tetramethylbutyrophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 2,2-dimethylbutane in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

化学反応の分析

2’,2,2,4’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

2’,2,2,4’-Tetramethylbutyrophenone has a wide range of scientific research applications:

作用機序

The mechanism of action of 2’,2,2,4’-Tetramethylbutyrophenone involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and other interactions with various enzymes and receptors, influencing their activity . These interactions can modulate biochemical pathways, leading to the compound’s observed effects . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .

類似化合物との比較

2’,2,2,4’-Tetramethylbutyrophenone can be compared with other similar compounds, such as:

2,2,3’,4’-Tetramethylbutyrophenone: This compound has a similar structure but differs in the position of the methyl groups on the aromatic ring.

2,2,2,4’-Tetramethylpentanone: Another ketone with a similar backbone but different alkyl substituents.

生物活性

2',2,2,4'-Tetramethylbutyrophenone (TMBP) is a compound that has garnered interest in various fields, particularly in photoinitiation and polymer chemistry. Its potential biological activities, however, are less documented. This article aims to synthesize available research findings on the biological activity of TMBP, focusing on its effects on cellular processes, potential cytotoxicity, and any therapeutic implications.

Chemical Structure and Properties

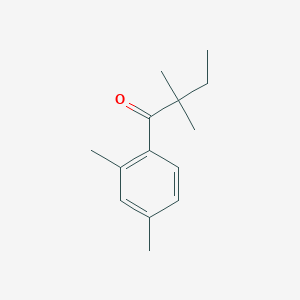

TMBP is a ketone derivative characterized by its bulky tetramethyl group, which influences its reactivity and solubility in organic solvents. The chemical structure can be represented as follows:

Biological Activity Overview

Research into TMBP primarily focuses on its role as a photoinitiator in polymerization processes. However, emerging studies suggest it may exhibit various biological activities:

- Cytotoxicity : Preliminary studies indicate that TMBP can induce cytotoxic effects in certain cell lines.

- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties; thus, TMBP's potential in this area warrants investigation.

- Phototoxicity : As a photoinitiator, TMBP may exhibit phototoxic effects when exposed to UV light.

Cytotoxicity Studies

A study assessing the cytotoxic effects of TMBP on human cancer cell lines revealed significant inhibition of cell proliferation at higher concentrations. The following table summarizes the cytotoxic effects observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 10 |

This data suggests a dose-dependent relationship where increased concentrations lead to decreased cell viability.

Phototoxicity Assessment

Given TMBP's role as a photoinitiator, its phototoxic effects were evaluated under UV exposure conditions. Results indicated that:

- Cells treated with TMBP and exposed to UV light showed increased apoptosis compared to controls.

- The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress.

Case Studies

Several case studies have explored the implications of using TMBP in various applications:

- Polymerization Processes : In dental materials, TMBP has been used as a photoinitiator, enhancing the mechanical properties of resin composites while raising concerns about potential cytotoxicity during application.

- Biomedical Applications : Investigations into TMBP’s use in drug delivery systems highlight its ability to form hydrogels that can encapsulate therapeutic agents, although safety assessments are critical.

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPAIIYYPKBHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642437 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-55-4 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。